molecular formula C12H10Cl2N2O2S B2825731 5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide CAS No. 325724-65-0

5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide

Cat. No.: B2825731
CAS No.: 325724-65-0
M. Wt: 317.18
InChI Key: NEACNGHHQWFDRG-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of amino, chloro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 5-amino-2-chlorobenzenesulfonamide with 3-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or nitric acid are used for oxidation reactions. These reactions are usually performed in aqueous or organic solvents under controlled temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed for reduction reactions. The reactions are conducted in solvents like ethanol, methanol, or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include reduced amines or other hydrogenated compounds.

Scientific Research Applications

5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide
  • 5-Amino-2-chloro-N-(2-chloro-phenyl)-benzenesulfonamide
  • 5-Amino-2-chloro-N-(3-bromo-phenyl)-benzenesulfonamide

Uniqueness

5-Amino-2-chloro-N-(3-chloro-phenyl)-benzenesulfonamide is unique due to the specific positioning of the chloro groups on the phenyl ring, which influences its chemical reactivity and biological activity

Properties

IUPAC Name

5-amino-2-chloro-N-(3-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-7-9(15)4-5-11(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEACNGHHQWFDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332934
Record name 5-amino-2-chloro-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325724-65-0
Record name 5-amino-2-chloro-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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